molecular formula C20H23Cl2N5O B11833257 N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride

N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride

Cat. No.: B11833257
M. Wt: 420.3 g/mol
InChI Key: JLBUGWQZVWGFPH-UHFFFAOYSA-N
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Description

N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, a pyridine ring, and an azepane moiety, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 7-chlorobenzimidazole with 2-methylpyridine-4-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The azepane ring is introduced through nucleophilic substitution reactions, often using azepane derivatives under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding assays.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H23Cl2N5O

Molecular Weight

420.3 g/mol

IUPAC Name

N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride

InChI

InChI=1S/C20H22ClN5O.ClH/c1-13-11-14(8-10-23-13)19(27)25-20-24-17-7-4-6-16(21)18(17)26(20)15-5-2-3-9-22-12-15;/h4,6-8,10-11,15,22H,2-3,5,9,12H2,1H3,(H,24,25,27);1H

InChI Key

JLBUGWQZVWGFPH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCNC4)C(=CC=C3)Cl.Cl

Origin of Product

United States

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